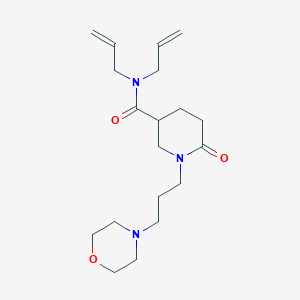
1-(3-morpholin-4-ylpropyl)-6-oxo-N,N-bis(prop-2-enyl)piperidine-3-carboxamide
概要
説明
1-(3-morpholin-4-ylpropyl)-6-oxo-N,N-bis(prop-2-enyl)piperidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a morpholine moiety, and multiple functional groups that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-morpholin-4-ylpropyl)-6-oxo-N,N-bis(prop-2-enyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions.
Functional Group Modifications: Various functional groups such as the oxo and carboxamide groups can be introduced through oxidation and amidation reactions, respectively.
Final Coupling: The final step may involve coupling the propyl and allyl groups to the piperidine ring under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and implementing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-morpholin-4-ylpropyl)-6-oxo-N,N-bis(prop-2-enyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential drug candidate.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(3-morpholin-4-ylpropyl)-6-oxo-N,N-bis(prop-2-enyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
1-(3-morpholin-4-ylpropyl)-6-oxo-N,N-bis(prop-2-enyl)piperidine-3-carboxamide: can be compared with other piperidine derivatives or morpholine-containing compounds.
Similar compounds: may include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination may confer unique chemical properties, such as enhanced stability, reactivity, or biological activity, compared to similar compounds.
特性
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-6-oxo-N,N-bis(prop-2-enyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3/c1-3-8-21(9-4-2)19(24)17-6-7-18(23)22(16-17)11-5-10-20-12-14-25-15-13-20/h3-4,17H,1-2,5-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVYSZWRBPLPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1CCC(=O)N(C1)CCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[5-(2-chlorophenyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4531238.png)
![3-[(cyclohexylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B4531244.png)
![4-ethyl-2-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B4531250.png)
![N-[2-(3-methylthiophen-2-yl)ethyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B4531254.png)
![(8R,9aS)-2-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-8-hydroxy-3,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B4531266.png)
![ethyl 1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidine-3-carboxylate](/img/structure/B4531271.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B4531277.png)
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine](/img/structure/B4531282.png)
![4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B4531283.png)
![N-{[1-(2,3-dimethoxybenzyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}acetamide](/img/structure/B4531288.png)
![4-(4-fluorophenyl)-1-[2-(methylamino)isonicotinoyl]piperidin-4-ol](/img/structure/B4531289.png)
![7-(cyclopropylmethyl)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4531301.png)
![3-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B4531315.png)
![morpholin-4-yl-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-4-yl]methanone](/img/structure/B4531325.png)
